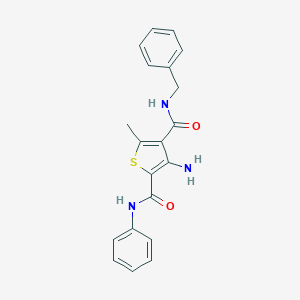
3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide is a complex organic compound with the molecular formula C20H19N3O2S. This compound features a thiophene ring substituted with amino, benzyl, methyl, and phenyl groups, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the thiophene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration and Amination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the amino group.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: Electrophilic aromatic substitution can occur on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br~2~) or nitric acid (HNO~3~) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or hydrocarbons.
Aplicaciones Científicas De Investigación
3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies on its exact mechanism are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares a similar aromatic structure but differs in its functional groups.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)thiophene-2-carboxamide: Another thiophene derivative with different substituents.
Uniqueness
3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
372501-78-5 |
|---|---|
Fórmula molecular |
C20H19N3O2S |
Peso molecular |
365.5g/mol |
Nombre IUPAC |
3-amino-4-N-benzyl-5-methyl-2-N-phenylthiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-13-16(19(24)22-12-14-8-4-2-5-9-14)17(21)18(26-13)20(25)23-15-10-6-3-7-11-15/h2-11H,12,21H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
CCDHNYLYRQBJED-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2)N)C(=O)NCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2)N)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















